ent-Montelukast Sodium Salt
Description
Ent-Montelukast Sodium Salt is the (S)-enantiomer of Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT₁) antagonist. scirp.org While the (R)-enantiomer, Montelukast, is the biologically active form used therapeutically, its counterpart, ent-Montelukast, is primarily known in the scientific literature as a process-related impurity, designated as Montelukast EP Impurity A. usbio.netncats.ioclearsynth.comchemicalbook.com The presence of a single chiral center in the Montelukast molecule gives rise to these two stereoisomers. ncats.io Research into ent-Montelukast is driven by the necessity to ensure the stereochemical purity of the final drug product, as regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate strict control over enantiomeric impurities. ijpsonline.com Consequently, the study of ent-Montelukast is critical for developing robust manufacturing processes and for understanding the structure-activity relationships that define the desired therapeutic action versus potential off-target effects of its stereoisomer.
The control of this compound is a significant consideration in the synthesis and manufacturing of Montelukast. As an undesired stereoisomer, its formation must be minimized and its level in the final active pharmaceutical ingredient (API) must be rigorously controlled. scirp.org The European Pharmacopoeia 8.0, for instance, specifies a limit for the S-enantiomer of not more than 0.2%. scite.ai
The synthesis of Montelukast involves several key steps where the crucial stereocenter is established. Various synthetic strategies aim to produce the desired (R)-enantiomer with high enantiomeric excess (ee). One pivotal method is the asymmetric hydrogenation of a ketone intermediate. nih.govrsc.org For example, using a specific ruthenium-based catalyst, ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂, has been shown to produce the desired chiral alcohol precursor with an enantioselectivity of 99% ee on a multigram scale. scite.ainih.gov This high degree of selectivity is essential for minimizing the co-formation of the corresponding precursor to ent-Montelukast. Another approach involves the chiral reduction of a keto ester using reagents like (–)-DIP-Chloride, which can yield the desired hydroxy ester intermediate with an enantiomeric excess greater than 98.7%. tandfonline.com
Despite highly selective reactions, the potential for the formation of small quantities of the S-enantiomer necessitates precise analytical methods for its detection and quantification. Normal-phase high-performance liquid chromatography (HPLC) using a chiral stationary phase, such as Daicel Chiralpak® AD-H, is an effective technique for separating Montelukast from its S-enantiomer. ijpsonline.com The development of such methods is crucial for quality control (QC) applications in both Abbreviated New Drug Applications (ANDA) and commercial production. clearsynth.com
Below is a table summarizing the analytical parameters for the quantification of ent-Montelukast (S-enantiomer) as an impurity.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.24 µg/ml | ijpsonline.com |
| Limit of Quantification (LOQ) | 0.61 µg/ml | ijpsonline.com |
| Linearity Range | 0.61 - 2.44 µg/ml | ijpsonline.com |
| Correlation Coefficient (r) | 0.9978 | ijpsonline.com |
| Regulatory Limit (EP 8.0) | ≤ 0.2% | scite.ai |
The low stability and complex synthesis of Montelukast present challenges for large-scale production. sciforum.net Chemical impurities, including the S-enantiomer, are often removed through crystallization of the Montelukast free acid or its amine salts. sciforum.net The development of efficient, scalable, and eco-friendly synthetic routes that maximize the yield of the R-enantiomer while minimizing the S-enantiomer remains an active area of process chemistry research. sciforum.netrsc.org
The study of ent-Montelukast's biological activity is fundamental to understanding the stereoselective nature of the cysteinyl leukotriene receptor. Preclinical research indicates that biological activity is highly dependent on stereochemistry. The therapeutic, anti-asthmatic effect is attributed to the (R)-enantiomer (Montelukast), which is a potent antagonist of the CysLT₁ receptor, binding with an IC₅₀ of less than 5 nM. scirp.org
In contrast, the S-enantiomer (ent-Montelukast) demonstrates significantly reduced activity at this receptor. ijpsonline.com This difference in potency underscores the specific three-dimensional arrangement required for effective receptor binding and antagonism. The activity of Montelukast is superior to its S-enantiomer in both in vitro and in vivo preclinical models. ijpsonline.com
Interestingly, research on predecessor compounds to Montelukast revealed that different stereoisomers could possess entirely distinct biological activities. For one early racemic compound, MK-0571, the antiasthmatic activity was found to reside exclusively in the R-enantiomer (which was developed as verlukast), while the S-enantiomer was associated with peroxisomal proliferative activity. atsjournals.org While there are no definitive pharmacological or toxicological reports attributed to the S-enantiomer of Montelukast itself, this historical context highlights the critical importance of stereochemical control in drug design and development. scirp.orgatsjournals.org
Furthermore, preclinical studies have investigated the potential for in vivo metabolic conversion between the enantiomers. Research indicates that there is no apparent bioinversion of Montelukast to its S-enantiomer in humans, meaning the body does not convert the active drug into its less active enantiomer. usbio.netchemicalbook.com This metabolic stability reinforces that the control of the ent-Montelukast impurity must be achieved during the manufacturing process.
The inhibitory potential of Montelukast and its metabolites on cytochrome P450 (CYP) enzymes has also been studied. Preclinical in vitro studies have shown that Montelukast and its sulfoxide (B87167) and sulfone metabolites are potent inhibitors of CYP2C8. researchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Montelukast | CYP2C8 | 0.08 | researchgate.net |
| Montelukast sulfoxide | CYP2C8 | 0.05 | researchgate.net |
| Montelukast sulfone | CYP2C8 | 0.02 | researchgate.net |
| Montelukast | CYP2C9 | 1.34 | researchgate.net |
| Montelukast sulfoxide | CYP2C9 | 3.61 | researchgate.net |
| Montelukast sulfone | CYP2C9 | 2.15 | researchgate.net |
| Montelukast sulfoxide | CYP3A4 | 9.33 | researchgate.net |
These findings contribute to a comprehensive understanding of the drug's interaction potential. While specific preclinical studies focusing solely on the CYP inhibition profile of pure ent-Montelukast are less common, the data from Montelukast and its metabolites illustrate the fine-tuned interactions of the molecule with biological systems.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control Relevant to Ent Montelukast Sodium Salt
Approaches to Enantioselective Synthesis of Montelukast (B128269) and its Stereoisomers
The cornerstone of preventing the formation of ent-Montelukast is the highly enantioselective synthesis of its desired (R)-enantiomer. The key stereocenter is typically introduced via the asymmetric reduction of a prochiral ketone intermediate to a chiral secondary alcohol. asianpubs.orgmdpi.com Various strategies have been developed to achieve high stereochemical purity.
Asymmetric Catalysis in Chiral Intermediate Formation
Asymmetric catalysis is a premier strategy for establishing the chiral hydroxyl center in a key montelukast intermediate with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based catalysts and biocatalysts have been employed with great success.
Homogeneous metal-based catalysts, particularly those involving ruthenium, iridium, and iron, have been extensively studied. For instance, a ruthenium catalyst, [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂], has been shown to afford an enantioselectivity of 99% enantiomeric excess (ee) in the asymmetric hydrogenation of a key ketone intermediate on a multigram scale. researchgate.net Similarly, a highly efficient chiral spiro catalyst, Ir/SpiroPAP, has been used for the asymmetric hydrogenation of a ketone precursor, yielding the desired chiral alcohol in 99.5% ee. researchgate.net Another approach involves an iron(III)-salen complex that catalyzes an asymmetric sulfa-Michael addition to an α,β-unsaturated ketone, a key step in an alternative synthesis route.
Biocatalysis, using enzymes such as ketoreductases (KREDs), has emerged as a powerful and green alternative. researchgate.netresearchgate.net Engineered KREDs have been developed that catalyze the asymmetric reduction of the ketone intermediate to the corresponding (S)-alcohol (a precursor to (R)-Montelukast) with exceptional enantioselectivity, often exceeding 99.9% ee. mdpi.comresearchgate.net This enzymatic process can replace stoichiometric chemical reductants, operates under mild conditions, and often simplifies product isolation. mdpi.comresearchgate.net
| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Metal Catalyst | [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂] | Asymmetric Hydrogenation | Keto-carbinol intermediate | 99% | researchgate.net |
| Metal Catalyst | Ir/SpiroPAP | Asymmetric Hydrogenation | Ketone intermediate | 99.5% | researchgate.net |
| Metal Catalyst | Iron(III)-salen complex | Asymmetric Sulfa-Michael Addition | α,β-unsaturated ketone | Not specified | |
| Biocatalyst | Engineered Ketoreductase (KRED) | Asymmetric Reduction | Keto-ester intermediate | >99.9% | researchgate.net |
Chiral Auxiliary and Chiral Pool Strategies
Before the widespread adoption of asymmetric catalysis, chiral auxiliary and chiral pool approaches were pivotal. The original synthesis developed by Merck employed a chiral pool strategy. mdpi.com This method uses a readily available, inexpensive chiral molecule from nature as a starting material. The key reagent, (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), is derived in one step from (-)-α-pinene, a natural product. This reagent acts as a stoichiometric chiral reducing agent to convert the prochiral ketone to the desired chiral alcohol intermediate with high yield and enantioselectivity (approximately 95% ee), which is then typically enhanced through recrystallization.
Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, have also been explored in related synthetic contexts. For instance, chiral hydrazine (B178648) auxiliaries can be used in asymmetric ketone α-alkylations, although these methods can require cryogenic temperatures.
Resolution Techniques for Enantiomeric Separation in Synthesis Intermediates
When a synthetic step produces a mixture of enantiomers (a racemate), resolution techniques are required to separate them. This is particularly relevant if a non-stereoselective synthesis is employed. For montelukast intermediates, this can be achieved through several methods.
One common strategy is classical resolution, which involves reacting the racemic montelukast acid or its precursors with a chiral amine or base to form a pair of diastereomeric salts. asianpubs.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent. Dicyclohexylamine (B1670486) and 1-methyl-3-phenylpropyl amine are examples of amines that have been used to form crystalline salts for purification, which aids in removing not only chemical impurities but also the unwanted enantiomer. asianpubs.orgsciforum.net
Kinetic resolution is another technique where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Palladium-catalyzed aerobic oxidative kinetic resolution has been described for key pharmaceutical building blocks relevant to montelukast synthesis. researchgate.net Enzymatic kinetic resolutions, for example using lipases to selectively hydrolyze a racemic ester, are also a well-established strategy in chiral synthesis. researchgate.net
Mechanisms of ent-Montelukast Sodium Salt Formation during Synthesis
The formation of this compound is a direct consequence of either a lack of complete stereocontrol during synthesis or the subsequent racemization of the desired chiral center.
Non-Stereoselective Reactions and Racemization Pathways
Any synthetic route that creates the key chiral alcohol without the influence of a chiral catalyst, reagent, or auxiliary will result in a racemic mixture. patsnap.comgoogle.com For example, the reduction of the prochiral ketone intermediate using a non-chiral reducing agent like sodium borohydride (B1222165) would produce an equal mixture of the (R)- and (S)-alcohols. This would necessitate a subsequent resolution step to isolate the desired (R)-enantiomer, a process that can be inefficient and costly. If the resolution is incomplete, the remaining (S)-alcohol would be carried through the subsequent synthetic steps to yield ent-Montelukast.
Racemization, the conversion of an enantiomerically pure compound into a racemic mixture, is another potential pathway for the formation of the S-enantiomer. While specific conditions for the racemization of montelukast intermediates are not extensively detailed, intermediates with acidic or basic protons adjacent to the stereocenter could potentially racemize under certain pH or temperature conditions, although some studies suggest a low rate of racemization under mild conditions. researchgate.netgoogle.com
Impurity Generation During Multi-Step Synthesis
Ent-Montelukast, also designated as Montelukast EP Impurity A, is the most critical process-related stereoisomeric impurity. asianpubs.orgopulentpharma.com Its formation is intrinsically linked to the enantioselectivity of the key stereocenter-forming step. Even highly efficient asymmetric reactions are rarely perfect. For example, a synthesis that achieves a 99.8% ee for the (R)-enantiomer will inherently produce 0.1% of the ent-(S)-enantiomer. ijpsonline.comijpsonline.com
Therefore, the primary mechanism for the generation of ent-Montelukast is the incomplete enantioselectivity of the asymmetric reduction or addition step. The level of this impurity in the final product is a direct measure of the effectiveness of the stereochemical control exerted during the synthesis and the efficiency of any subsequent purification or resolution steps. bohrium.com The control of this specific impurity begins with controlling the stereochemical purity of the starting materials and is carried through the entire manufacturing process. ijpsonline.comijpsonline.com Besides the S-enantiomer, other process-related impurities can arise from side reactions like oxidation (forming the sulfoxide), dehydration, or dehalogenation, but ent-Montelukast is the key impurity from a stereochemical perspective. sciforum.net
Process Development Strategies for Minimizing this compound
The synthesis of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, requires stringent stereochemical control to produce the desired (R)-enantiomer exclusively. The presence of its opposite enantiomer, ent-Montelukast ((S)-enantiomer), is considered an impurity that must be minimized to ensure the final drug product's purity and quality. Process development strategies are therefore critically focused on two main areas: optimizing reaction conditions to prevent the formation of the S-enantiomer and implementing efficient downstream purification technologies to remove any of this unwanted isomer that does form.
Optimization of Reaction Conditions for Enantiopurity
Achieving high enantiopurity begins with the core synthetic process. The key chiral center in Montelukast is typically established via the stereoselective reduction of a ketone precursor, followed by a nucleophilic substitution reaction that must proceed with a clean inversion of stereochemistry. rsc.orgasianpubs.org
Stereoselective Ketone Reduction The conversion of the ketone intermediate to the corresponding chiral alcohol is a pivotal step in defining the stereochemistry of the final molecule. Early synthetic routes focused on asymmetric reduction using stoichiometric chiral reagents. However, modern industrial processes favor catalytic methods for their efficiency and atom economy.
Biocatalysis has emerged as a superior method for this transformation. The use of engineered alcohol dehydrogenases (ADH) has been shown to produce the required chiral alcohol with exceptional yield and stereoselectivity. acs.org In one scaled-up process, an engineered ADH provided the (S)-alcohol intermediate in greater than 95% yield and with an enantiomeric excess (e.e.) exceeding 99.9%. newdrugapprovals.org The primary challenge in this approach involves identifying or engineering an enzyme that can accommodate the bulky ketone substrate while efficiently utilizing a co-substrate for cofactor recycling. acs.org
Chemical catalytic methods also offer high levels of stereocontrol. The reduction of the ketone can be achieved using borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, a well-established method for generating chiral alcohols with high enantiopurity.
Control of the Nucleophilic Substitution Step The subsequent step involves activating the newly formed secondary alcohol, typically by converting it to a mesylate, and then displacing this leaving group with the thiol side chain. rsc.org This SN2 reaction must proceed with a complete inversion of configuration to translate the stereochemistry of the alcohol to the final product.
To enhance the selectivity and minimize the formation of impurities during this key substitution, process improvements have focused on the reaction medium. researchgate.netacs.org Research has shown that the use of linear or cyclic polyethers as additives or co-solvents can significantly improve the reaction's selectivity, leading to a cleaner product profile with a reduced content of undesired side products, including the S-enantiomer. researchgate.netacs.org The choice of base and solvent system is crucial; for instance, reacting the mesylate with the dilithium (B8592608) salt of the thiol side chain is a documented approach to ensure the reaction proceeds efficiently. newdrugapprovals.org
Table 1: Optimization of Reaction Conditions for Enantiopurity
| Step | Method | Reagents/Catalyst | Key Parameters | Outcome | Citations |
|---|---|---|---|---|---|
| Stereoselective Reduction | Biocatalysis | Engineered Alcohol Dehydrogenase (ADH) | Use of 2-propanol for NADPH recycling | >95% yield, >99.9% e.e. | acs.orgnewdrugapprovals.org |
| Stereoselective Reduction | Chemical Catalysis | Borane (BH3), Chiral Oxazaborolidine | Asymmetric reduction conditions | High enantioselectivity | asianpubs.org |
| Nucleophilic Substitution | Improved Selectivity | Linear or cyclic polyethers | Additives to enhance selectivity | Minimizes impurity formation | researchgate.netacs.org |
| Nucleophilic Substitution | Base/Solvent Control | Dilithium salt of thiol, THF solvent | Low temperature (-5±2 °C) | Clean inversion of stereochemistry | rsc.org |
Downstream Purification and Isolation Technologies
Even with highly optimized reaction conditions, trace amounts of the ent-Montelukast impurity may be present. Therefore, robust downstream purification methods are essential to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards. The primary strategies involve diastereomeric salt crystallization and preparative chromatography.
Diastereomeric Salt Crystallization A highly effective and widely used industrial method for separating enantiomers is the formation of diastereomeric salts. google.com This process involves reacting the enantiomerically impure Montelukast free acid with a single enantiomer of a chiral amine, known as a resolving agent. The resulting diastereomeric salts have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent system.
Several amine resolving agents have been successfully employed for the purification of Montelukast. The formation of the dicyclohexylamine salt is a common approach, often recrystallized from a toluene (B28343) and acetonitrile (B52724) mixture to yield highly pure Montelukast. rsc.orgnewdrugapprovals.org For even more effective separation, specific chiral amines can be used.
Key findings include:
L-(+)-α-phenylglycinol and L-(+)-treo-2-amino-1-phenyl-1,3-propanediol have been identified as particularly effective resolving agents. google.com
The purification process involves forming the salt, isolating it through crystallization, and then converting the purified salt back to Montelukast free acid by treatment with a weak acid. google.com This step purges the unwanted S-enantiomer, which remains in the mother liquor.
Table 2: Purification via Diastereomeric Salt Crystallization
| Resolving Agent | Salt Type | Key Features | Citations |
|---|---|---|---|
| Dicyclohexylamine | Amine Salt | Commonly used for purification of crude Montelukast acid. | rsc.orgnewdrugapprovals.org |
| L-(+)-α-phenylglycinol | Chiral Amine Salt | Forms well-defined crystalline salts, enabling efficient separation. Can exist in different solvated forms. | google.comwipo.int |
| L-(+)-treo-2-amino-1-phenyl-1,3-propanediol | Chiral Amine Salt | Provides excellent results for purification. | google.comwipo.int |
| Tris-(hydroxymethyl)aminomethane | Amine Salt | Used to form a novel salt for purification. | google.comwipo.int |
Chromatographic Separation Technologies When crystallization methods are insufficient or for analytical quantification, chromatographic techniques are employed.
Supercritical Fluid Chromatography (SFC) has been highlighted as a simple, rapid, and efficient method for both the analysis and isolation of the S-enantiomer of Montelukast. scirp.orgresearchgate.net SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main component of the mobile phase, making it a more environmentally friendly and cost-effective option than traditional HPLC. scirp.orgrajpub.com The separation is achieved on a chiral stationary phase. A study demonstrated the successful isolation of the S-isomer using an amylose-based column with a mobile phase of supercritical CO2 and 2-propanol, achieving a purity of approximately 98% for the isolated isomer. scirp.orgresearchgate.net
Other chromatographic methods include standard normal phase HPLC using a chiral stationary phase, which can also effectively separate the enantiomers. researchgate.net
Table 3: Chiral SFC Parameters for Isolation of Montelukast Enantiomers
| Parameter | Description | Citations |
|---|---|---|
| Technique | Supercritical Fluid Chromatography (SFC) | scirp.orgresearchgate.net |
| Stationary Phase | Chiralpak AS-H (Amylose-based) | scirp.orgrajpub.com |
| Column Dimensions | 250 mm x 30 mm, 5 µm (preparative) | scirp.orgresearchgate.net |
| Mobile Phase | Supercritical CO2 and 2-Propanol (85:15 v/v) | scirp.orgresearchgate.netrajpub.com |
| Flow Rate | 100 g/min (preparative) | scirp.org |
| Detection | UV at 230 nm | scirp.orgresearchgate.net |
| Outcome | Effective separation and isolation of the S-enantiomer from Montelukast. | scirp.orgrajpub.com |
Advanced Analytical Characterization of Ent Montelukast Sodium Salt
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable in the structural analysis of organic molecules. They provide detailed information about the carbon-hydrogen framework, molecular weight, fragmentation patterns, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed. For enantiomeric compounds like ent-Montelukast, NMR, in conjunction with chiral solvating agents, can also be used to determine enantiomeric purity. nih.gov
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shifts, signal multiplicities, and coupling constants are indicative of the connectivity and spatial arrangement of atoms. In the ¹H NMR spectrum of ent-Montelukast, specific signals can be assigned to the various protons in the molecule, including those on the quinoline (B57606) ring, the phenyl rings, the cyclopropyl (B3062369) moiety, and the aliphatic chain. scirp.orgrsc.org For instance, a multiplet signal around δ 0.39 ppm is characteristic of the cyclopropyl protons. rsc.org The use of chiral solvating agents like (-)-cinchonidine can induce separate signals for the two enantiomers, allowing for the quantification of the unwanted (S)-enantiomer. nih.gov
Table 1: ¹H NMR Spectral Data of Montelukast (B128269)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.39 | m | Cyclopropyl protons |
| 0.93 | t | Methyl protons |
| 2.07 | q | Methylene protons |
Note: This table is based on data for Montelukast free acid and serves as a reference for the expected regions of proton signals. rsc.org The exact chemical shifts for the sodium salt may vary slightly.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and assignment. The chemical shifts in the ¹³C NMR spectrum of ent-Montelukast are characteristic of the different types of carbon atoms present, such as aromatic, olefinic, aliphatic, and carbonyl carbons. rsc.org
Table 2: ¹³C NMR Spectral Data of Montelukast
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 11.2 | Cyclopropyl CH₂ |
| 17.5 | Cyclopropyl C |
| 20.6 | Methylene CH₂ |
| 31.0 | Methyl C |
| 42.1 | Methine CH |
| 73.0 | C-OH |
| 125.0 - 148.0 | Aromatic and Olefinic C |
| 157.0 | Quinoline C |
Note: This table is based on data for Montelukast and serves as a reference for the expected regions of carbon signals. rsc.org The exact chemical shifts for the sodium salt may vary slightly.
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like ent-Montelukast Sodium Salt. In positive ion mode, the ESI-MS spectrum of the free acid form of Montelukast typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 586.2. rsc.orgjapsonline.com The high-resolution mass spectrum can confirm the elemental composition. rsc.org Fragmentation analysis (MS/MS) of this parent ion reveals characteristic daughter ions that help to confirm the structure. For instance, fragment ions at m/z 568.4 (loss of H₂O), 528.1 (loss of a cyclopropylmethyl group), and 423.6 have been reported. japsonline.com This fragmentation pattern provides valuable information for the structural confirmation of the molecule. rsc.orgjapsonline.com
Table 3: ESI-MS/MS Fragmentation Data for Montelukast
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 586.2 | 568.2 | H₂O |
| 586.2 | 524.2 | C₃H₆O |
| 586.2 | 440.2 | C₈H₉O₂S |
Note: This data is based on the fragmentation of the protonated molecule of Montelukast. rsc.org
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Purity Assessment
IR and UV-Visible spectroscopy are valuable techniques for identifying functional groups and assessing the purity of a sample.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For ent-Montelukast, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol, the C=O stretch of the carboxylic acid, C=C stretches of the aromatic and quinoline rings, and the C-S stretch of the thioether. google.com The IR spectrum of Montelukast free acid shows notable peaks around 3417 cm⁻¹ (O-H), 1708 cm⁻¹ (C=O), and within the 1608-1441 cm⁻¹ range for aromatic C=C stretching. google.com
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated double bonds present in the quinoline system of ent-Montelukast. The UV spectrum of Montelukast sodium in various solvents shows characteristic absorption maxima. ijprajournal.comscispace.comresearchgate.net For example, in a mixture of methanol (B129727) and water, it exhibits specific absorption wavelengths that can be used for identification. pmda.go.jp In 0.1 N NaOH, a λmax of around 243 nm has been reported, while in other studies, maxima have been observed at approximately 280 nm and 287.3 nm. ijprajournal.comscispace.comresearchgate.net These absorption maxima are useful for quantitative analysis and purity assessment.
Table 4: Spectroscopic Data Summary
| Technique | Key Information Provided |
|---|---|
| ¹H NMR | Proton environment, connectivity |
| ¹³C NMR | Carbon skeleton |
| ESI-MS | Molecular weight, fragmentation pattern |
| IR Spectroscopy | Functional groups |
Circular Dichroism (CD) Spectroscopy for Chirality Confirmation
However, the structural components of montelukast, particularly the quinoline chromophore, are known to be CD-active. researchgate.net Studies on other chiral quinoline-derived compounds have demonstrated that CD spectroscopy can effectively be used to assign the helical handedness and confirm the stereochemistry of these molecules. dokumen.pubscirp.org For instance, the CD spectra of chiral quinoline-based oligomers exhibit distinct bands that can be correlated to their specific three-dimensional structure. scirp.org It is therefore reasonable to infer that the (R)- and (S)-enantiomers of montelukast would exhibit mirror-image CD spectra due to the presence of the quinoline moiety and the chiral center. The expected outcome would be that if montelukast exhibits a positive Cotton effect at a specific wavelength, ent-montelukast would show a negative Cotton effect of equal magnitude at the same wavelength. This characteristic makes CD spectroscopy a potentially valuable tool for the qualitative confirmation of the presence of this compound and for monitoring its enantiomeric purity.
Chromatographic Enantioseparation Methodologies
Chromatographic techniques are indispensable for the separation and quantification of enantiomers. For montelukast and its S-enantiomer, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been successfully developed and validated.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Normal-phase chiral HPLC is a robust and widely used technique for the enantiomeric separation of montelukast. The development of a successful method hinges on the careful selection of the chiral stationary phase and the optimization of the mobile phase composition.
Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose (B160209) and cellulose (B213188), have proven to be highly effective for the resolution of montelukast enantiomers. researchgate.net These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition.
Amylose-Based CSPs : Columns such as Chiralpak AD-H and Chiralpak AS-H, which are based on amylose derivatives, are frequently employed. nih.govacs.org The helical structure of amylose creates chiral grooves that can differentially interact with the enantiomers of montelukast. researchgate.net Specifically, the Daicel Chiralpak® AD-H column has demonstrated excellent ability to separate montelukast enantiomers. nih.govacs.org
Cellulose-Based CSPs : While less commonly cited for montelukast compared to amylose phases in the reviewed literature, cellulose-based columns like Chiralcel OD-H have also been investigated. The "flatter" structure of cellulose compared to the helical amylose provides a different selectivity profile. researchgate.net In some initial screenings, cellulose-based columns failed to provide adequate selectivity for montelukast enantiomers under various mobile phase conditions.
The selection between amylose and cellulose derivatives often depends on the specific mobile phase used and the desired resolution. In many reported methods for montelukast, amylose-based CSPs have shown superior performance. nih.gov
The mobile phase in normal-phase chiral HPLC typically consists of a non-polar main solvent modified with a small amount of a polar solvent (an alcohol) and additives to improve peak shape and resolution.
For the separation of montelukast enantiomers on polysaccharide-based CSPs, a common mobile phase system is a mixture of n-hexane, isopropanol, and ethanol, often with acidic and basic additives like trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA). nih.gov These additives can interact with the analyte and the stationary phase to enhance enantioselectivity. A study successfully used an eluent composed of n-hexane:isopropanol:ethanol:trifluoroacetic acid:diethylamine (65:15:20:0.1:0.1, v/v/v/v/v). nih.gov Another validated method utilized a mobile phase of n-hexane, ethanol, and propionic acid. nih.gov The flow rate is typically maintained around 0.9 to 1.0 mL/min, with detection at a wavelength where the quinoline chromophore absorbs strongly, such as 280 nm or 284 nm. nih.govnih.gov
The following table summarizes typical chromatographic parameters for a chiral HPLC method.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v) | nih.gov |
| Flow Rate | 0.9 mL/min | nih.gov |
| Column Temperature | 30 °C | nih.gov |
| Detection Wavelength | 280 nm | nih.gov |
| Injection Volume | 10 µL | nih.gov |
Validation of the analytical method is crucial to ensure its reliability for the intended purpose. For the determination of ent-Montelukast, the method is validated according to ICH guidelines.
Specificity : The method must be able to resolve the enantiomer peaks from each other and from any other impurities or placebo components, with a resolution of greater than 2.0 often being the target. nih.govnih.gov
Linearity : The detector response should be linear over a specified concentration range of the S-enantiomer. A study demonstrated linearity for the S-enantiomer in the range of 0.36-3.597 µg/mL with a linear regression coefficient (r²) above 0.996. nih.gov
Accuracy : The accuracy is determined by recovery studies at different concentration levels. Recoveries for the S-enantiomer have been reported to be in the range of 92.5% to 96.8%. nih.gov Another study reported accuracy values between 96% and 104% for the S-enantiomer.
Precision : The precision of the method is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) of the measurements being the key indicator. Intra-day precision values for the S-enantiomer have been reported in the range of 2.4% to 6.8%, with inter-day precision at 4.2% and 3.7% at two different concentrations.
Robustness : The method's robustness is evaluated by making small, deliberate changes to parameters such as flow rate, column temperature, and mobile phase composition to ensure it remains unaffected.
The following table presents a summary of validation parameters from a study on the chiral HPLC analysis of montelukast.
| Validation Parameter | Result | Reference |
|---|---|---|
| Resolution (between enantiomers) | > 2.2 | nih.gov |
| Linearity (Range) | 0.36 - 3.597 µg/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.996 | nih.gov |
| Accuracy (Recovery) | 92.5% - 96.8% | nih.gov |
| Limit of Detection (LOD) | 0.11 - 0.24 µg/mL | |
| Limit of Quantitation (LOQ) | 0.22 - 0.61 µg/mL |
Mobile Phase Optimization and Chromatographic Parameters
Supercritical Fluid Chromatography (SFC) for Isolation and Quantification
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase component.
For the enantiomers of montelukast, a simple and rapid SFC method has been developed for both isolation and characterization. scirp.org An amylose-based Chiralpak AS-H column has been successfully used. scirp.org The mobile phase typically consists of supercritical CO₂ and an alcohol modifier, such as 2-propanol. scirp.org A mobile phase composition of supercritical CO₂ and 2-propanol in an 85:15 ratio has been shown to provide excellent separation. scirp.org This technique has been employed for the large-scale isolation of the S-enantiomer of montelukast, demonstrating its utility beyond analytical quantification. scirp.org In a reported method, the retention times for montelukast and its S-enantiomer were approximately 10.65 and 12.5 minutes, respectively, achieving baseline separation.
The table below outlines typical parameters for an SFC method used for montelukast enantiomer separation.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak AS-H (250 x 30 mm, 5 µm) | scirp.org |
| Mobile Phase | Supercritical CO₂ : 2-Propanol (85:15) | scirp.org |
| Flow Rate | 100 g/min (for preparative scale) | scirp.org |
| Detection Wavelength | 230 nm | scirp.org |
| Back Pressure | 180 bar | scirp.org |
SFC for Preparative-Scale Enantiomer Isolation
Supercritical Fluid Chromatography (SFC) is a highly efficient technique for the preparative-scale separation and purification of chiral compounds. scirp.org It is a form of normal phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. scirp.orgscirp.org This method is recognized for being faster, more cost-effective, and more environmentally friendly than traditional High-Performance Liquid Chromatography (HPLC) due to reduced solvent consumption. rajpub.commdpi.com
For the isolation of the S-enantiomer of Montelukast (ent-Montelukast), a racemic mixture is dissolved and injected into a preparative SFC system. scirp.orgscirp.org The separation is typically achieved on an amylose-based chiral stationary phase, such as a Chiralpak AS-H column. scirp.orgscirp.org The mobile phase generally consists of supercritical CO2 and an alcohol modifier, like 2-propanol, which is crucial for achieving resolution between the enantiomers. scirp.orgrajpub.com The separated S-isomer fraction is then collected for further characterization. scirp.orgscirp.org Studies have demonstrated the successful isolation of the S-Isomer with a purity of approximately 98%. scirp.orgresearchgate.net
Table 1: Example of Preparative SFC Parameters for Isolation of ent-Montelukast
| Parameter | Value | Source(s) |
|---|---|---|
| System | SFC 200 System | scirp.orgscirp.org |
| Column | Chiralpak AS-H (250 x 30 mm, 5 µm) | scirp.orgscirp.org |
| Mobile Phase | Supercritical CO2 and 2-Propanol (85:15 v/v) | scirp.org |
| Flow Rate | 100 g/min | scirp.orgscirp.org |
| Back Pressure | 180 bar | scirp.orgscirp.org |
| Detection | UV at 230 nm | scirp.orgscirp.org |
| Sample Concentration | 10 mg/mL | scirp.orgscirp.org |
SFC for Analytical Purity and Enantiomeric Excess Determination
Beyond preparative isolation, SFC is also a precise and accurate method for the analytical determination of the enantiomeric purity of Montelukast Sodium. rajpub.comresearchgate.net This is critical for quality control in bulk drug substances and final dosage forms. rajpub.com The method can quantify the undesired S-enantiomer (ent-Montelukast) in the presence of the active R-enantiomer.
The analytical method development involves screening various chiral columns to find the most suitable stationary phase for enantiomeric separation. scirp.orgrajpub.com An amylose-based Chiralpak AS-H column has proven effective for this purpose. rajpub.comresearchgate.net The analytical method provides a clear resolution greater than 1.5 between the two enantiomer peaks, which is a key indicator of a successful separation. rajpub.comresearchgate.net Validation studies have shown these SFC methods to be accurate, precise, linear, and robust, with relative standard deviations for retention times and peak areas being less than 0.2% and 0.4%, respectively. rajpub.comresearchgate.net
Table 2: Typical Analytical SFC Method Parameters for Enantiomeric Purity
| Parameter | Value | Source(s) |
|---|---|---|
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | rajpub.comresearchgate.net |
| Mobile Phase | Supercritical CO2 and 2-Propanol (85:15 v/v) | rajpub.comresearchgate.net |
| Flow Rate | 1.0 mL/min | scirp.org |
| Detection | UV | scirp.org |
| Resolution (Rs) | > 1.5 | rajpub.comresearchgate.net |
| Sample Preparation | 10 µg/mL of racemic mixture in methanol | rajpub.com |
Gas Chromatography (GC) with Chiral Columns (if applicable for derivatives)
Gas Chromatography (GC) with chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. gcms.cz This method is applicable to compounds that are volatile or can be converted into volatile derivatives. gcms.cz Chiral GC columns commonly use derivatized cyclodextrins mixed into a polysiloxane liquid stationary phase to achieve enantiomeric separation. gcms.czsigmaaldrich.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, which can involve inclusion of the analyte into the cyclodextrin (B1172386) cavity or surface interactions. sigmaaldrich.com
While the literature extensively covers SFC and HPLC for Montelukast enantiomers, specific applications of chiral GC for this compound or its derivatives are not widely documented. researchgate.netnih.gov However, the technique remains potentially applicable for the analysis of any volatile impurities or degradation products that may possess chiral centers. For instance, if a synthetic process for Montelukast involved volatile chiral intermediates, chiral GC would be a suitable method for monitoring their enantiomeric purity. The selection of the appropriate chiral column, such as one with a β- or γ-cyclodextrin phase, would be critical and would depend on the specific structure of the derivative being analyzed. sigmaaldrich.com
Other Characterization Techniques
In addition to chromatographic methods, other analytical techniques are essential for a comprehensive characterization, particularly of the solid-state properties of the compound.
X-ray Diffraction (XRD) for Solid-State Structure and Crystallography
X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. americanpharmaceuticalreview.com It is an indispensable tool in pharmaceutical analysis for identifying crystal forms (polymorphs), determining crystallinity, and solving the complete solid-state structure. americanpharmaceuticalreview.comresearchgate.net The XRD pattern of a crystalline substance serves as a unique "fingerprint," which is crucial for patent descriptions and batch-to-batch consistency monitoring. americanpharmaceuticalreview.com
Table 3: Crystallographic Data for Montelukast (Free Acid, R-enantiomer)
| Parameter | Value | Source(s) |
|---|---|---|
| Compound | Montelukast (Free Acid) | rsc.orgnih.gov |
| Molecular Formula | C35H36ClNO3S | nih.gov |
| CCDC Number | 714043 | nih.gov |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21 | researchgate.net |
| Unit Cell Dimensions | a = 10.1 Å, b = 25.4 Å, c = 12.8 Å | researchgate.net |
| Angles | α = 90°, β = 105.9°, γ = 90° | researchgate.net |
Preclinical and Mechanistic Biological Investigations of Ent Montelukast Sodium Salt
Comparative In Vitro Biological Activity Studies
Cysteinyl Leukotriene Receptor 1 (CysLT1) Binding Affinity and Functional Antagonism Profiling
Montelukast (B128269), the (R)-enantiomer, is a potent and selective antagonist of the CysLT1 receptor. nih.govdrugbank.com It binds with high affinity to this receptor, inhibiting the physiological actions of the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are key mediators in the pathophysiology of asthma and allergic rhinitis. atchealthcare.com.phbanglajol.infonih.gov This antagonism prevents airway edema, smooth muscle contraction, and inflammation. aksci.com Studies have shown that montelukast effectively inhibits LTD₄-induced bronchoconstriction. nih.govfda.gov
In contrast, the stereoisomer, ent-montelukast sodium salt, which is the (S)-enantiomer, is expected to have a significantly lower affinity for the CysLT1 receptor due to the stereoselective nature of the receptor binding site. While specific binding affinity data for ent-montelukast is not extensively published in readily available literature, the principles of stereoselectivity in drug-receptor interactions strongly suggest a reduced potency compared to the (R)-enantiomer. nih.gov The development of montelukast as a single enantiomer underscores the importance of this stereoselectivity for its therapeutic effect. nih.gov
Investigation of Alternative Receptor Interactions (e.g., GPR17, Dopamine (B1211576) Receptors)
Recent research has explored the interaction of montelukast with other receptors beyond CysLT1. Montelukast has been identified as an antagonist of GPR17, a G protein-coupled receptor involved in glial cell function. tocris.comunimi.it This interaction is being investigated for its potential neuroprotective effects. unimi.it
Furthermore, computational studies have investigated the potential interaction of montelukast and its derivatives with dopamine and serotonin (B10506) receptors, specifically the dopamine D2 (DRD2) and serotonin 5-HT1A receptors. mdpi.com These investigations were prompted by neuropsychiatric side effects associated with montelukast, suggesting possible off-target interactions within the central nervous system. mdpi.comresearchgate.net While native montelukast shows some interaction, computational modifications have been designed to optimize binding to these receptors. mdpi.com The interaction of ent-montelukast with these alternative receptors has not been specifically detailed in the reviewed literature, but it is plausible that stereoselectivity would also play a role in these interactions.
Enzymatic Interaction Studies (e.g., Cytochrome P450 Inhibition Profiles, specifically CYP2C8)
Montelukast is a known potent and selective inhibitor of the cytochrome P450 enzyme CYP2C8. nih.govdoi.orgwikipedia.org In vitro studies have demonstrated that montelukast competitively inhibits CYP2C8-catalyzed reactions with Kᵢ values in the low micromolar to nanomolar range. nih.govdoi.org This inhibition is highly dependent on the microsomal protein concentration. nih.govdoi.org Montelukast is considered a selective inhibitor for CYP2C8, with substantially less inhibition of other human cytochrome P450 enzymes. nih.gov
ent-Montelukast, also known as Montelukast EP impurity A, is recognized as an impurity in montelukast preparations and has also been shown to be a potent inhibitor of CYP2C8. veeprho.com It demonstrates inhibitory effects on CYP2C8-catalyzed reactions in human liver microsomes. veeprho.com While a direct comparative study of the inhibitory potency of the two enantiomers is not detailed in the provided search results, the fact that the S-isomer is also a potent inhibitor suggests that the stereocenter may be less critical for the interaction with CYP2C8 compared to the CysLT1 receptor. However, a clinical study showed that co-administration of montelukast did not alter the pharmacokinetics of rosiglitazone, a CYP2C8 substrate, in vivo, suggesting that at therapeutic doses, montelukast does not inhibit CYP2C8 in a clinically significant manner. fda.gov
Table 1: In Vitro Inhibition of Human CYP2C8 by Montelukast
| Parameter | Value | Reference |
| Mechanism of Inhibition | Competitive | nih.govdoi.org |
| Kᵢ values | 0.0092 to 0.15 µM | nih.govdoi.org |
| Selectivity | Selective for CYP2C8 | nih.gov |
Cellular and Subcellular Mechanism Studies
Elucidation of Molecular Pathways Affected by this compound in Cell Lines
The molecular pathways affected by montelukast primarily revolve around its antagonism of the CysLT1 receptor, which in turn modulates inflammatory responses. Cysteinyl leukotrienes are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. atchealthcare.com.phbanglajol.info Their binding to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to asthma and allergic rhinitis symptoms. banglajol.info By blocking this interaction, montelukast inhibits these downstream signaling pathways. nih.govclinicaltrials.gov
Some studies suggest that montelukast may have anti-inflammatory effects independent of CysLT1 receptor antagonism, such as inhibiting the activation of the transcription factor NF-κB in various cell types. nih.gov This could lead to a reduction in the production of pro-inflammatory proteins. nih.gov
The specific molecular pathways affected by ent-montelukast are not as well-documented. However, given its potent inhibition of CYP2C8, it would be expected to influence the metabolism of endogenous and exogenous substrates of this enzyme within cellular systems. The extent to which it might engage other pathways, either shared with or distinct from montelukast, requires further investigation.
Investigations into Stereoselective Molecular Recognition
The difference in biological activity between montelukast and ent-montelukast is a clear example of stereoselective molecular recognition. The CysLT1 receptor demonstrates a high degree of stereoselectivity, preferentially binding the (R)-enantiomer (montelukast) over the (S)-enantiomer (ent-montelukast). nih.gov This is a common phenomenon in pharmacology, where the three-dimensional arrangement of atoms in a molecule is critical for its interaction with a biological target.
For the development of montelukast as a single enantiomer drug, it was crucial to establish that the active enantiomer does not undergo bioinversion to its less active counterpart in the body. nih.gov A stereoselective high-performance liquid chromatographic method was developed to quantify montelukast and its S-enantiomer in human plasma. nih.gov Studies in healthy volunteers receiving montelukast showed no apparent bioinversion to its S-enantiomer, confirming the stereochemical stability of the drug in humans. nih.gov
The principles of stereoselective separation using techniques like liquid chromatography are fundamental in analyzing and ensuring the purity of chiral drug compounds like montelukast. researchgate.net
In Vitro and Animal Model Studies for Comparative Pharmacological Effects
Information regarding the comparative pharmacological effects of this compound through in vitro and animal model studies is not available in the reviewed literature.
Comparative Pharmacokinetic Studies (e.g., in vitro metabolism in liver microsomes, animal models for absorption, distribution, excretion)
Specific data on the in vitro metabolism of this compound in liver microsomes, or its absorption, distribution, and excretion profiles in animal models, have not been publicly documented.
Bioinversion Potential Studies in Animal Models
There are no identifiable studies investigating the potential for bioinversion of this compound to Montelukast in animal models.
Comparative Pharmacodynamic Endpoints in Relevant Animal Models (focus on molecular and cellular markers, not clinical outcomes)
Research detailing the comparative pharmacodynamic endpoints of this compound at the molecular and cellular level in relevant animal models is not found in the available scientific literature.
Due to the absence of specific research on this compound, no data tables or a list of compound names can be generated as requested.
Theoretical and Computational Studies on Ent Montelukast Sodium Salt
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a ligand, such as ent-montelukast, and its protein target, the cysteinyl leukotriene receptor 1 (CysLT1). wikipedia.org These simulations provide critical insights into why one enantiomer is active while the other is not.
The biological activity of montelukast (B128269) is a direct result of its high-affinity and selective binding to the CysLT1 receptor, where it acts as a potent antagonist. scirp.orgcdnsciencepub.com Experimental data indicates that montelukast binds to the human CysLT1 receptor with an IC50 value of less than 5 nM. scirp.orgscirp.org Conversely, its enantiomer, ent-montelukast, is considered an undesired chiral impurity with no reported pharmacological activity, implying a significantly lower binding affinity for the CysLT1 receptor. scirp.orgscirp.org
Molecular docking simulations are employed to rationalize this sharp difference in affinity. These simulations place the ligand into the three-dimensional structure of the receptor's binding site and calculate a score, typically a binding energy value, that estimates the strength of the interaction.
For Montelukast (R-enantiomer): Docking studies would predict a highly favorable binding mode. The molecule's specific three-dimensional arrangement allows its key functional groups—such as the quinoline (B57606) ring, the cyclopropyl (B3062369) acetic acid moiety, and the hydrophobic side chains—to form optimal hydrogen bonds, hydrophobic interactions, and π-π stacking with complementary residues in the CysLT1 binding pocket. wikipedia.orgmdpi.com This results in a stable ligand-receptor complex, characterized by a low (highly negative) binding energy.
For ent-Montelukast (S-enantiomer): Docking simulations would predict a much less favorable interaction. Due to the inverted stereochemistry at the chiral carbon, the spatial orientation of the substituents is a mirror image of that in montelukast. Consequently, ent-montelukast is unable to achieve the same optimal fit within the chiral binding pocket of the CysLT1 receptor. This would likely lead to steric clashes, a loss of key binding interactions, and a significantly higher (less favorable) binding energy score, consistent with its observed lack of biological activity.
| Compound | Stereochemistry | Biological Activity | Predicted Binding Affinity (CysLT1) |
| Montelukast Sodium Salt | (R)-enantiomer | Potent CysLT1 Antagonist google.comnih.gov | High (e.g., IC50 < 5 nM scirp.org) |
| ent-Montelukast Sodium Salt | (S)-enantiomer | Inactive Chiral Impurity scirp.org | Very Low / Negligible |
Table 1: Comparative properties and predicted binding affinities of Montelukast and ent-Montelukast.
The structure-activity relationship (SAR) of montelukast is critically dependent on its stereochemistry. atsjournals.org The development of montelukast involved extensive SAR studies to optimize its potency and selectivity. atsjournals.orgnih.gov Conformational analysis, a key part of this process, examines the range of three-dimensional shapes a molecule can adopt by rotating around its single bonds. washington.edu
While both montelukast and ent-montelukast are flexible molecules, their stereochemical difference dictates the accessible conformations that can lead to a productive biological response. For an antagonist to be effective, it must adopt a specific conformation that is complementary to the receptor's binding site. washington.edu Computational analysis reveals that the (R)-configuration of montelukast allows it to fold into a shape that perfectly fits the CysLT1 binding pocket. The (S)-configuration of ent-montelukast, however, inherently prevents it from adopting this same bioactive conformation. The incorrect spatial positioning of its large substituents makes it impossible to satisfy the precise three-dimensional requirements for high-affinity binding. This fundamental stereochemical influence is the primary reason for the stark difference in their structure-activity relationships, where only the (R)-enantiomer is pharmacologically active.
Prediction of Ligand-Receptor Binding Modes and Affinities (Comparative with Montelukast)
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations delve into the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity from first principles.
Differences in reactivity and electronic interaction only become apparent in a chiral environment, such as the binding site of the CysLT1 receptor or during analysis with a chiral chromatography column. scirp.org
| Property | Value for this compound | Data Source |
| Molecular Formula | C35H35ClNNaO3S | PubChem nih.gov |
| Molecular Weight | 608.2 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 607.1923871 Da | PubChem nih.gov |
| Topological Polar Surface Area | 98.6 Ų | PubChem nih.gov |
| Heavy Atom Count | 42 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
Table 2: Selected computed molecular properties for this compound.
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. escholarship.orgmedsci.cn While the intrinsic electronic properties of montelukast and ent-montelukast are the same, their stereoelectronic interactions within the chiral CysLT1 receptor are different.
The specific 3D arrangement of electron orbitals in the active (R)-enantiomer allows for favorable orbital interactions (e.g., for hydrogen bonding and van der Waals forces) with the amino acid residues of the receptor. In contrast, the mirrored arrangement in the inactive (S)-enantiomer, ent-montelukast, would lead to unfavorable interactions, such as electronic repulsion or a mismatch of interacting orbitals. These unfavorable stereoelectronic effects contribute significantly to the weak binding and lack of antagonist activity of ent-montelukast. Evidence of such distinct stereoelectronic interactions is also observed experimentally during the chromatographic separation of the enantiomers on a chiral stationary phase. scirp.org
Calculation of Molecular Properties (e.g., electronic distribution, reactivity)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-receptor complex over time. nih.gov An MD simulation calculates the forces between atoms and their subsequent motions, revealing the stability of binding modes, the flexibility of the protein and ligand, and the specific interactions that maintain the complex. mdpi.com
While specific MD simulation studies on the ent-montelukast-CysLT1 complex are not widely published, the expected outcomes can be hypothesized based on simulations of active ligands. mdpi.comnih.gov
Montelukast-CysLT1 Complex: A simulation would show the complex to be stable over time. The ligand would exhibit minimal movement (low root-mean-square deviation, or RMSD) within the binding pocket, and the key hydrogen bonds and hydrophobic contacts responsible for its high affinity would be maintained throughout the simulation.
ent-Montelukast-CysLT1 Complex: A simulation would likely demonstrate significant instability. Following initial docking, ent-montelukast would display large fluctuations and a high RMSD within the binding site. The initial, non-optimal interactions would be transient and quickly broken. It is highly probable that the ligand would fail to remain in the binding pocket, dissociating from the receptor over the course of the simulation. This predicted instability would provide a dynamic, atomistic-level confirmation of why ent-montelukast is biologically inactive.
Dynamic Behavior of this compound in Solvent and Protein Environments
Molecular dynamics (MD) simulations are powerful tools to understand the dynamic behavior of molecules like ent-Montelukast in different environments.
In Solvent: In an aqueous solvent environment, both Montelukast and ent-Montelukast are expected to exhibit similar solubility and basic dynamic properties due to their identical chemical formula and connectivity. nih.gov However, the three-dimensional arrangement of atoms in ent-Montelukast leads to a different hydrodynamic radius and conformational landscape compared to the R-enantiomer. MD simulations would likely show subtle differences in the solvation shell structure and the dynamics of water molecules surrounding the chiral center.
In Protein Environments: The dynamic behavior of ent-Montelukast within a protein binding pocket is expected to differ significantly from that of Montelukast. The specific chirality of a ligand is crucial for its interaction with the chiral environment of a protein's binding site. wvu.edu
A study investigating the interaction of Montelukast with human serum albumin (HSA) using multispectral techniques and computational simulations revealed that the binding is a spontaneous process driven by hydrophobic forces and hydrogen bonds. rsc.org Molecular docking and MD simulations showed that Montelukast binds within the hydrophobic cavity of the IB domain of HSA, leading to a stable complex that reduces the flexibility of the protein. rsc.org
Stability and Flexibility of Protein-Ligand Complexes (Comparative)
The stability and flexibility of a protein-ligand complex are critical determinants of the ligand's biological activity. Enantiomers of a chiral drug can exhibit marked differences in their pharmacological and toxicological profiles due to stereoselective interactions with biological macromolecules. scirp.org
While direct comparative MD simulation studies for Montelukast and ent-Montelukast complexes are not widely published, the principles of chiral recognition suggest that the protein-ligand complex of the less active or inactive enantiomer is generally less stable.
A computational study on Montelukast and its structural derivatives highlighted how modifications to the molecule's structure could alter binding affinities and the stability of the resulting complexes with dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors. mdpi.comnih.govresearchgate.net This underscores the sensitivity of protein-ligand interactions to the precise three-dimensional structure of the ligand.
The stability of the protein-ent-Montelukast complex would likely be lower than that of the Montelukast complex with its target receptor, the cysteinyl leukotriene receptor 1 (CysLT1). This reduced stability can be attributed to a suboptimal fit within the binding pocket, leading to fewer or weaker stabilizing interactions. The root mean square fluctuation (RMSF) of the protein backbone and the ligand itself would be expected to be higher in the ent-Montelukast complex, indicating greater flexibility and less stable binding.
Table 1: Theoretical Comparative Stability and Flexibility of Protein-Ligand Complexes
| Parameter | Montelukast (R-enantiomer) Complex | ent-Montelukast (S-enantiomer) Complex (Predicted) | Rationale |
| Binding Affinity | High | Low | The R-enantiomer is the pharmacologically active form, suggesting a higher affinity for the target receptor. scirp.orgresearchgate.net |
| Complex Stability | High | Low | Optimal fit and stronger interactions lead to a more stable complex for the active enantiomer. |
| Ligand RMSF | Low | High | A more stable binding results in less movement of the ligand within the binding pocket. |
| Protein RMSF (Binding Site) | Low | High | The less optimal binding of the S-enantiomer may induce greater flexibility in the surrounding amino acid residues. |
QSAR and Cheminformatics Approaches
Structure-Property Relationship Modeling for Enantiomers
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. For enantiomers, developing such models is challenging because most 2D descriptors are identical for both forms. Therefore, 3D descriptors that can capture the spatial arrangement of atoms are essential.
The development of predictive QSAR models for enantioselectivity requires descriptors that can differentiate between the R- and S-enantiomers. These can include 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) descriptors, WHIM (Weighted Holistic Invariant Molecular) descriptors, and others that encode information about the three-dimensional structure.
While specific QSAR models for ent-Montelukast are not readily found in the literature, the principles of such modeling can be applied. A hypothetical QSAR study would involve:
Generating 3D structures of both Montelukast and ent-Montelukast.
Calculating a range of 3D molecular descriptors.
Correlating these descriptors with experimentally determined properties, such as binding affinity to a specific receptor or metabolic rate by a particular enzyme.
A study on Montelukast nitrile, an impurity in Montelukast synthesis, mentioned the use of QSAR models to correlate substituent electronegativity with metabolic clearance rates, demonstrating the applicability of such methods to related compounds.
Virtual Screening for Off-Target Interactions
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. scielo.br This approach can also be used to predict potential off-target interactions, which can be a source of adverse effects.
For ent-Montelukast, virtual screening could be employed to identify potential "off-targets" by docking its 3D structure against a panel of known protein structures. This is particularly relevant as the neuropsychiatric side effects associated with Montelukast have prompted investigations into its interactions with other receptors in the central nervous system, such as dopamine and serotonin receptors. mdpi.comnih.govnih.gov A computational investigation of Montelukast and its derivatives explored their binding to dopaminergic and serotonergic receptors, although it did not specifically focus on the S-enantiomer. mdpi.comnih.govresearchgate.net
The process for virtual screening for ent-Montelukast would involve:
Building a high-quality 3D model of ent-Montelukast.
Preparing a library of 3D structures of potential off-target proteins.
Docking ent-Montelukast into the binding sites of these proteins.
Scoring and ranking the poses to predict binding affinity.
Prioritizing potential off-targets for experimental validation.
Table 2: Hypothetical Virtual Screening Workflow for ent-Montelukast
| Step | Description | Key Considerations |
| 1. Ligand Preparation | Generation of a low-energy 3D conformer of this compound. | Accurate representation of stereochemistry and protonation state at physiological pH. |
| 2. Target Library Selection | A collection of 3D protein structures, including known off-targets of similar drugs and proteins implicated in adverse effect pathways. | Diversity of protein families and high-quality crystal structures. |
| 3. Molecular Docking | Docking of ent-Montelukast into the binding sites of the target library proteins using software like AutoDock, Glide, or GOLD. | Use of appropriate scoring functions and sampling algorithms. |
| 4. Post-processing and Analysis | Filtering and ranking of docking results based on scoring functions and visual inspection of binding modes. | Identification of plausible binding poses and key interactions. |
| 5. Hit Prioritization | Selection of high-ranking protein-ligand complexes for further investigation, such as more rigorous binding free energy calculations or experimental testing. | Clustering of results and comparison with known ligands. |
Such a screening could reveal if ent-Montelukast has a higher affinity for certain off-targets compared to Montelukast, which could have toxicological implications.
Future Directions and Emerging Research Avenues for Ent Montelukast Sodium Salt
Development of Next-Generation Stereoselective Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For montelukast (B128269), achieving high enantiomeric purity is critical. researchgate.net This has driven research into highly stereoselective synthetic methods that can minimize or eliminate the formation of the unwanted ent-montelukast enantiomer.
Future research in this area is focused on developing even more efficient and environmentally friendly synthetic strategies. Key areas of exploration include:
Biocatalysis: The use of enzymes, such as engineered ketoreductases (KREDs), is a promising avenue. acs.org These enzymes can catalyze the asymmetric reduction of key keto-ester intermediates with exceptional enantioselectivity (>99.9% ee), offering a greener alternative to traditional chemical reductants like (-)-DIP-Chloride. acs.orgresearchgate.netnih.gov Research is ongoing to discover and engineer more robust and efficient enzymes for industrial-scale production. acs.orgwiley.com
Asymmetric Catalysis: The development of novel chiral catalysts, such as iron(III)-salen complexes, for asymmetric sulfa-Michael additions presents another exciting frontier. rsc.org These catalysts can facilitate the key thiol addition step in a highly enantioselective manner, leading to the desired R-enantiomer with high yields. rsc.org Continued research aims to design and synthesize new generations of catalysts with improved activity and broader substrate scope.
Process Optimization: Efforts are also being made to improve existing synthetic routes by optimizing reaction conditions and minimizing the use of hazardous reagents. rsc.org This includes the development of scalable processes that reduce the formation of impurities and simplify purification procedures. researchgate.net
Interactive Data Table: Comparison of Synthetic Strategies for Montelukast
| Synthetic Approach | Key Features | Advantages | Future Research Focus |
| Biocatalysis (KRED) | Utilizes engineered ketoreductases for asymmetric reduction. acs.org | High enantioselectivity (>99.9% ee), environmentally friendly, operates under mild conditions. acs.orgresearchgate.net | Discovery and engineering of more robust and efficient enzymes for broader substrate scope and industrial scalability. wiley.com |
| Asymmetric Catalysis | Employs chiral metal complexes (e.g., Iron(III)-salen) for enantioselective reactions. rsc.org | High yields and enantiomeric excess, potential for broad applicability in similar syntheses. rsc.org | Design of next-generation catalysts with enhanced activity, selectivity, and stability. |
| Improved Chemical Synthesis | Optimization of existing multi-step chemical routes, including reagent selection and reaction conditions. rsc.org | Increased overall yield, reduced impurity formation, and improved process scalability. researchgate.net | Development of more sustainable and cost-effective processes with reduced reliance on hazardous reagents. rsc.org |
Advanced Spectroscopic and Chromatographic Techniques for Trace Enantiomer Detection
The ability to accurately detect and quantify trace amounts of ent-montelukast is crucial for quality control in the pharmaceutical industry. researchgate.net Future research is focused on developing more sensitive, rapid, and robust analytical methods.
Emerging techniques in this domain include:
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of chiral compounds. scirp.org It offers advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster analysis times and reduced solvent consumption. scirp.orgresearchgate.net Research is ongoing to develop new chiral stationary phases and optimize SFC methods for even better resolution and sensitivity in detecting ent-montelukast. researchgate.net
Advanced HPLC and UHPLC Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) remain workhorse techniques for enantiomeric purity analysis. pharmacologyjournal.inijpsr.com The development of new chiral stationary phases, such as those based on amylose (B160209) and cellulose (B213188) derivatives, continues to improve the separation of montelukast enantiomers. scirp.orgresearchgate.net Future work will likely focus on further miniaturization, increased automation, and the use of more environmentally friendly mobile phases. pharmacologyjournal.in
Enantioselective NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. wiley.com Researchers are exploring new and more effective CSAs to enhance the enantiodiscrimination of montelukast and its enantiomer, allowing for the direct detection of the S-enantiomer at very low levels. wiley.com
Interactive Data Table: Analytical Techniques for ent-Montelukast Detection
| Technique | Principle | Advantages | Future Research Focus |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase for chiral separation on a stationary phase. scirp.org | Fast analysis, reduced organic solvent consumption, high resolution. scirp.orgresearchgate.net | Development of novel chiral stationary phases and optimization of methods for higher sensitivity and throughput. researchgate.net |
| HPLC/UHPLC with Chiral Stationary Phases | Separates enantiomers based on their differential interactions with a chiral stationary phase. pharmacologyjournal.in | Widely available, robust, and validated for pharmaceutical quality control. nih.gov | New stationary phase materials, smaller particle sizes for higher efficiency (UHPLC), and greener mobile phases. pharmacologyjournal.in |
| Enantioselective NMR Spectroscopy | Uses chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers in the NMR spectrum. wiley.com | Rapid, non-separative method for determining enantiomeric excess. wiley.com | Discovery and application of more effective CSAs for improved enantiodiscrimination and lower detection limits. wiley.com |
Exploration of Novel Preclinical Biological Research Applications
While ent-montelukast is currently viewed as an impurity, there is a growing interest in exploring its own potential biological activities in preclinical research settings. Although no pharmacological or toxicological reports have been extensively published, the principle that enantiomers of racemic drugs can exhibit different pharmacological and metabolic behaviors is well-established. scirp.org
Future research could investigate:
Cysteinyl Leukotriene Receptor Binding: Although montelukast is a potent CysLT1 receptor antagonist, detailed studies on the binding affinity and functional activity of ent-montelukast at CysLT1 and other leukotriene receptors (e.g., CysLT2, GPR17) are warranted. scirp.orgmdpi.com Such studies could reveal unexpected agonist, antagonist, or allosteric modulatory effects.
Off-Target Effects: Investigating the interaction of ent-montelukast with a broad panel of receptors and enzymes could uncover novel biological targets. This could lead to the identification of unexpected activities that are distinct from those of montelukast. researchgate.net
Neuroinflammatory Processes: Given the research into montelukast's potential effects on neuroinflammation, it would be valuable to explore whether ent-montelukast shares, opposes, or has distinct effects on these pathways in preclinical models. researchgate.netmdpi.com
Computational Design of Stereoisomer-Specific Molecular Probes and Research Tools
Computational chemistry and molecular modeling are powerful tools for understanding drug-receptor interactions and for designing new chemical entities. unipd.it These approaches can be leveraged to explore the specific properties of ent-montelukast and to design tools for its study.
Future computational research avenues include:
Molecular Docking and Dynamics Simulations: In silico studies can predict the binding modes and affinities of both montelukast and ent-montelukast at various biological targets. mdpi.comnih.gov Comparing the interaction profiles of the two enantiomers can provide insights into the structural basis of their differential activities and guide the design of stereoisomer-specific probes.
Pharmacophore Modeling: By identifying the key structural features responsible for the (known or potential) biological activity of ent-montelukast, pharmacophore models can be developed. These models can then be used to virtually screen compound libraries to identify other molecules with similar properties or to design novel derivatives.
Design of Stereoisomer-Specific Probes: Based on the structural insights gained from computational studies, it may be possible to design fluorescently labeled or biotinylated probes that selectively bind to ent-montelukast. Such tools would be invaluable for studying its distribution and interactions in biological systems.
Q & A
Q. What are the standard protocols for synthesizing and characterizing ent-Montelukast Sodium Salt, and how can purity be validated?
- Methodological Answer : Synthesis should follow peer-reviewed protocols with detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterization requires multiple analytical techniques:
- HPLC-MS for molecular weight confirmation.
- 1H/13C NMR for structural elucidation.
- Thermogravimetric Analysis (TGA) to assess thermal stability and hydration states.
Purity validation should include ≥95% chromatographic purity (HPLC) and residual solvent analysis (GC-MS). For novel syntheses, provide full spectral data and reproducibility steps in supplemental materials .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test stability across pH (e.g., 1.2–7.4) and temperature (e.g., 4°C–40°C). Key steps:
- Control Variables : Fixed ionic strength, light exposure, and sample concentration.
- Measurement Intervals : Collect data at t=0, 24h, 48h, and 1 week.
- Analytical Endpoints : Degradation products (HPLC), optical rotation (for enantiomeric integrity), and mass balance.
Include statistical power analysis to determine sample size and ensure reproducibility .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the pharmacokinetic (PK) properties of this compound across preclinical studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables:
- Data Harmonization : Normalize PK parameters (e.g., AUC, Cmax) by dose, species, and administration route.
- Meta-Regression : Adjust for covariates like formulation (salt vs. free acid), assay sensitivity, and sampling timepoints.
Validate outliers using in vitro assays (e.g., plasma protein binding, metabolic stability) to test hypotheses about interspecies differences .
Q. What methodological considerations are essential for optimizing cell-based assays to evaluate this compound’s anti-inflammatory efficacy?
- Methodological Answer :
- Assay Selection : Prioritize physiologically relevant models (e.g., primary human leukocytes over immortalized lines).
- Dose-Response Validation : Use 8–10 concentration points to calculate IC50 and Hill slopes.
- Controls : Include montelukast (parent drug) as a comparator and LPS/IL-4 stimulation controls.
Address batch variability by repeating assays across 3+ independent experiments and applying mixed-effects modeling .
Q. How should researchers design a meta-analysis to evaluate this compound’s efficacy in heterogeneous preclinical models of asthma?
- Methodological Answer : Follow PRISMA and CONSORT-EHEATH guidelines:
- Inclusion Criteria : Define model types (e.g., ovalbumin vs. house dust mite), outcome measures (e.g., airway resistance, cytokine levels), and study quality thresholds.
- Statistical Framework : Use random-effects models to account for inter-study heterogeneity. Report I² statistics and prediction intervals.
- Sensitivity Analysis : Exclude small-sample studies to assess robustness.
Consult an information specialist for comprehensive literature searches across EMBASE, PubMed, and preprint repositories .
Methodological Guidance for Data Contradictions
Q. What strategies can resolve discrepancies in reported binding affinities of this compound to the CysLT1 receptor?
- Methodological Answer :
- Assay Cross-Validation : Compare radioligand binding (e.g., ³H-LTD4 competition) with functional assays (calcium flux, cAMP inhibition).
- Buffer Consistency : Standardize pH, divalent cation concentrations, and membrane preparation protocols.
- Collaborative Replication : Share protocols and materials with independent labs to confirm results.
Publish negative results and raw data in supplemental repositories to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
